molecular formula C7H10N4O3 B1600259 4,6-Dimethoxy-2-pyrimidinyl urea CAS No. 151331-81-6

4,6-Dimethoxy-2-pyrimidinyl urea

Cat. No. B1600259
CAS RN: 151331-81-6
M. Wt: 198.18 g/mol
InChI Key: BNOVYBVKWYHEMQ-UHFFFAOYSA-N
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Description

“4,6-Dimethoxy-2-pyrimidinyl urea” is a chemical compound with the molecular formula C7H10N4O3 . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 2 ethers (aromatic), and 1 Pyrimidine .


Synthesis Analysis

The synthesis of “4,6-Dimethoxy-2-pyrimidinyl urea” involves oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine with H5IO6/CrO3 in ethyl acetate at room temperature .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethoxy-2-pyrimidinyl urea” includes a pyrimidine ring with two methoxy groups attached at the 4 and 6 positions, and a urea group attached at the 2 position . The molecular weight is 198.179 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethoxy-2-pyrimidinyl urea” include a melting point of 189-199 °C, a density of 1.374±0.06 g/cm3 (Predicted), and a pKa of 11.46±0.70 (Predicted) .

Scientific Research Applications

Agriculture: Herbicide Development

4,6-Dimethoxy-2-pyrimidinyl urea: is a key intermediate in the synthesis of various sulfonylurea herbicides . These herbicides are used to control a broad range of weeds in crops like cotton and sugarcane by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of essential amino acids.

Environmental Science: Photodegradation Studies

The environmental behavior of sulfonylurea herbicides, which include derivatives of 4,6-Dimethoxy-2-pyrimidinyl urea , is a significant area of study. Research has focused on the photodegradation of these compounds on soil and minerals, assessing their persistence and breakdown in various environmental conditions .

Medicine: Drug Design and Synthesis

While there is less information available on the direct use of 4,6-Dimethoxy-2-pyrimidinyl urea in medicinal applications, its structural motifs are found in various drug designs. Its role in the development of pharmaceuticals lies in its potential as a building block for more complex compounds with biological activity .

Biochemistry: Metabolic Pathway Analysis

In biochemistry, 4,6-Dimethoxy-2-pyrimidinyl urea and its derivatives are used to study metabolic pathways in plants, particularly those related to amino acid synthesis. By inhibiting specific enzymes, researchers can trace the effects on metabolic flux and understand plant growth and development .

Materials Science: Advanced Material Synthesis

The chemical properties of 4,6-Dimethoxy-2-pyrimidinyl urea make it a candidate for the synthesis of advanced materials. Its derivatives could potentially be used in creating polymers or coatings with specific desired properties, such as increased durability or resistance to environmental stressors .

Analytical Chemistry: Reference Standards

4,6-Dimethoxy-2-pyrimidinyl urea: serves as a reference material in analytical chemistry. It is used to calibrate instruments and validate methods, ensuring the accuracy and precision of analytical measurements, particularly in the analysis of herbicide residues in food and environmental samples .

Mechanism of Action

Target of Action

The primary target of 4,6-Dimethoxy-2-pyrimidinyl urea is the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth .

Mode of Action

4,6-Dimethoxy-2-pyrimidinyl urea acts by inhibiting the activity of ALS/AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant. This deficiency ultimately inhibits the growth of the plant .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. Specifically, it inhibits the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively, by inhibiting the enzyme ALS/AHAS . This inhibition disrupts the downstream synthesis of the amino acids valine, leucine, and isoleucine, which are crucial for plant growth .

Result of Action

The inhibition of ALS/AHAS by 4,6-Dimethoxy-2-pyrimidinyl urea leads to a deficiency of branched-chain amino acids in the plant. This deficiency disrupts protein synthesis and plant growth, leading to the death of the plant . This makes 4,6-Dimethoxy-2-pyrimidinyl urea an effective herbicide.

Action Environment

The action of 4,6-Dimethoxy-2-pyrimidinyl urea can be influenced by various environmental factors. For instance, the compound’s photodegradation may be affected by the presence of soil surrogates such as silica and clay minerals . These minerals can retain and protect the compound from photodegradation, thereby influencing its efficacy as a herbicide

properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVYBVKWYHEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431580
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151331-81-6
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-dimethoxypyrimidin-2-yl) urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,6-DIMETHOXY-2-PYRIMIDINYL UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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